(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of benzo[d]thiazole derivatives with appropriate nitro and carbonyl-containing reagents under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it into an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
Biologically, the compound’s derivatives have shown promise in antimicrobial and anticancer research. Their ability to interact with biological targets makes them valuable in drug discovery and development .
Medicine
In medicine, the compound and its derivatives are being explored for their therapeutic potential. They have been studied for their efficacy in treating diseases such as tuberculosis and certain types of cancer .
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carbonyl derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Nitrobenzo[d]thiazole derivatives:
Uniqueness
What sets (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5S2/c1-27-15(23)9-21-12-7-6-10(22(25)26)8-14(12)29-18(21)20-16(24)17-19-11-4-2-3-5-13(11)28-17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIGYVOMNCFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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